4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
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Overview
Description
4-Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a complex organic compound characterized by its thiophene ring structure, which is substituted with an ethyl group, a methyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted thiophenes or pyrroles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on developing new drugs that target specific diseases or conditions.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
5-Ethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
Uniqueness: 4-Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-ethyl-5-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-9-8(2)16-11(10(9)12(14)15)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSVYGSBQYVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)O)N2C=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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